molecular formula C16H16ClN7O B7539079 (4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone

(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone

Cat. No. B7539079
M. Wt: 357.80 g/mol
InChI Key: FPGBGINVIRQYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone, also known as CPPM, is a novel compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. CPPM is a small molecule that has been synthesized through a series of chemical reactions, and its structure has been confirmed using various spectroscopic techniques.

Scientific Research Applications

(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone has been shown to have potential applications in the field of medicinal chemistry. It has been studied for its anticancer properties, and has shown promising results in inhibiting the growth of various cancer cell lines. (4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone has also been studied for its potential as a neuroprotective agent, and has shown to protect against oxidative stress-induced cell death in neuronal cells. Furthermore, (4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone has been studied for its potential as an anti-inflammatory agent, and has shown to inhibit the production of pro-inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of (4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone is not fully understood, but it has been suggested that it acts by modulating various signaling pathways in cells. (4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis. Additionally, (4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, (4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone has been shown to protect against oxidative stress-induced cell death in neuronal cells by reducing the production of reactive oxygen species. Furthermore, (4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using (4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, (4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using (4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on (4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone. One direction is to study its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, in order to better understand how it modulates various signaling pathways in cells. Additionally, further studies are needed to determine the optimal dosing and administration of (4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone for therapeutic use.

Synthesis Methods

(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone has been synthesized through a multistep reaction sequence starting from commercially available starting materials. The synthesis involves the condensation of 4-chloro-1H-pyrrole-2-carbaldehyde with 4-(1-phenyltetrazol-5-yl)piperazine in the presence of a reducing agent to form the corresponding imine intermediate. The imine is then reduced using a palladium catalyst and hydrogen gas to form the final product, (4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone. The synthesis has been optimized to yield high purity (4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone, and the structure of the compound has been confirmed using various spectroscopic techniques.

properties

IUPAC Name

(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN7O/c17-12-10-14(18-11-12)15(25)22-6-8-23(9-7-22)16-19-20-21-24(16)13-4-2-1-3-5-13/h1-5,10-11,18H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGBGINVIRQYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC(=CN4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone

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